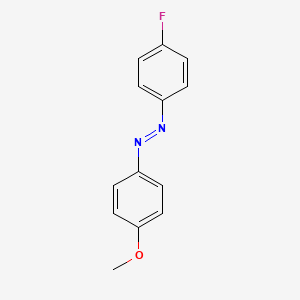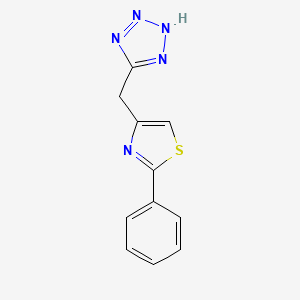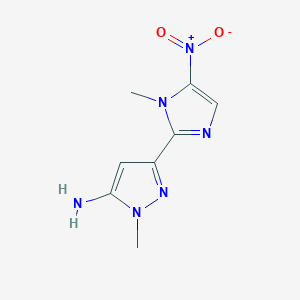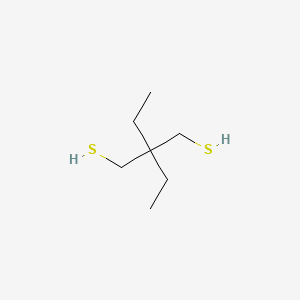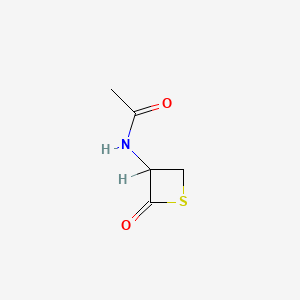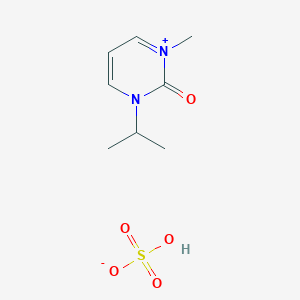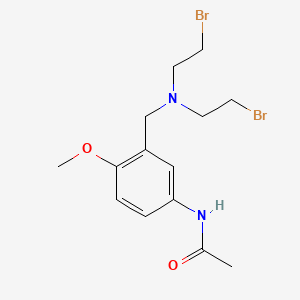
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and bis(2-bromoethyl)amino substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with bis(2-bromoethyl)amine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or other suitable nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxyphenyl group may also contribute to its activity by enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-methoxyphenyl)-
- Acetamide, N-(3-((bis(2-iodoethyl)amino)methyl)-4-methoxyphenyl)-
- Acetamide, N-(3-((bis(2-fluoroethyl)amino)methyl)-4-methoxyphenyl)-
Uniqueness
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making this compound versatile for synthetic applications .
Propriétés
Numéro CAS |
56266-60-5 |
|---|---|
Formule moléculaire |
C14H20Br2N2O2 |
Poids moléculaire |
408.13 g/mol |
Nom IUPAC |
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H20Br2N2O2/c1-11(19)17-13-3-4-14(20-2)12(9-13)10-18(7-5-15)8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
Clé InChI |
IZOUNFSLVZEJBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)CN(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


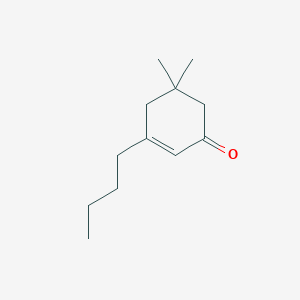


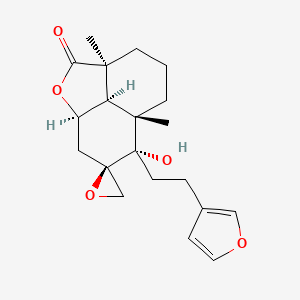
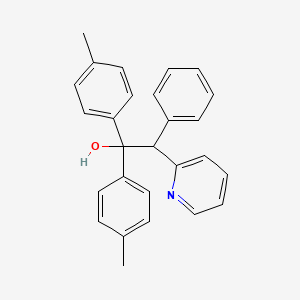
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
